4-chloro-N-methyl-3-nitroaniline
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Overview
Description
4-chloro-N-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position, a nitro group at the 3-position, and a methyl group on the nitrogen atom. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-methyl-3-nitroaniline typically involves multiple steps:
Nitration: The nitration of 4-chloroaniline to introduce the nitro group at the 3-position.
Methylation: The methylation of the amino group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. For example, the hydroalkylation of nitrobenzene with methanol over oxide catalysts can be used to produce N-methylaniline derivatives .
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents include hydrogen gas with a palladium catalyst, tin and hydrochloric acid, or iron and acetic acid.
Nucleophiles: Examples include ammonia, amines, and alkoxides for substitution reactions.
Major Products:
Reduction Products: The reduction of the nitro group yields 4-chloro-N-methyl-3-aminoaniline.
Substitution Products: Nucleophilic substitution of the chlorine atom can yield various substituted anilines.
Scientific Research Applications
4-chloro-N-methyl-3-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-3-nitroaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially affecting metabolic pathways.
Pathways Involved: It may influence oxidative stress pathways, leading to changes in cellular redox states and the production of reactive oxygen species.
Comparison with Similar Compounds
4-Chloro-3-nitroaniline: Similar in structure but lacks the N-methyl group.
4-Methyl-3-nitroaniline: Similar but has a methyl group at the 4-position instead of chlorine.
Uniqueness: 4-chloro-N-methyl-3-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups influences its reactivity and applications in various fields .
Properties
IUPAC Name |
4-chloro-N-methyl-3-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWYUIABSIEMJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167562 |
Source
|
Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16330-03-3 |
Source
|
Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016330033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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